molecular formula C9H9BrO B2983733 (2R,3S)-2-(bromomethyl)-3-phenyloxirane CAS No. 24193-22-4

(2R,3S)-2-(bromomethyl)-3-phenyloxirane

Cat. No.: B2983733
CAS No.: 24193-22-4
M. Wt: 213.074
InChI Key: CBGMFGUNEQKSGF-IUCAKERBSA-N
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Description

(2R,3S)-2-(bromomethyl)-3-phenyloxirane is an organic compound that belongs to the class of epoxides. Epoxides are characterized by a three-membered ring consisting of an oxygen atom and two carbon atoms. This particular compound features a bromomethyl group and a phenyl group attached to the oxirane ring, giving it unique chemical properties and reactivity.

Scientific Research Applications

(2R,3S)-2-(bromomethyl)-3-phenyloxirane has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.

    Biology: The compound can be used to study enzyme-catalyzed reactions involving epoxides and to investigate the mechanisms of epoxide hydrolases.

    Medicine: Research into potential pharmaceutical applications includes the development of epoxide-based drugs and the study of their biological activity.

    Industry: It is used in the production of fine chemicals and as a precursor for the synthesis of various functional materials.

Safety and Hazards

Safety data sheets provide information on the hazards associated with a compound, as well as precautions for safe handling and use .

Future Directions

Future directions could involve finding new synthetic routes, discovering new reactions, or finding new applications for the compound .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2R,3S)-2-(bromomethyl)-3-phenyloxirane can be achieved through several methods. One common approach involves the reaction of (2R,3S)-2-(hydroxymethyl)-3-phenyloxirane with a brominating agent such as phosphorus tribromide (PBr3) or hydrobromic acid (HBr). The reaction typically occurs under mild conditions and results in the substitution of the hydroxyl group with a bromine atom.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of microreactor technology can enhance the reaction rates and provide better control over reaction conditions, leading to a more sustainable and scalable production method.

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by various nucleophiles such as hydroxide ions, amines, or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding epoxides or other oxygen-containing derivatives.

    Reduction Reactions: Reduction of the bromomethyl group can lead to the formation of (2R,3S)-2-(methyl)-3-phenyloxirane.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH), ammonia (NH3), or thiols (RSH) are commonly used under basic conditions.

    Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under controlled conditions.

Major Products:

  • Substitution reactions yield various substituted oxiranes.
  • Oxidation reactions produce epoxides or other oxygenated compounds.
  • Reduction reactions result in the formation of methyl-substituted oxiranes.

Comparison with Similar Compounds

    (2R,3S)-2-(chloromethyl)-3-phenyloxirane: Similar structure but with a chlorine atom instead of bromine.

    (2R,3S)-2-(hydroxymethyl)-3-phenyloxirane: Contains a hydroxyl group instead of a bromine atom.

    (2R,3S)-2-(methyl)-3-phenyloxirane: Features a methyl group instead of a bromomethyl group.

Uniqueness: (2R,3S)-2-(bromomethyl)-3-phenyloxirane is unique due to the presence of the bromomethyl group, which imparts distinct reactivity compared to its analogs The bromine atom is a good leaving group, making the compound highly reactive in nucleophilic substitution reactions

Properties

IUPAC Name

(2R,3R)-2-(bromomethyl)-3-phenyloxirane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO/c10-6-8-9(11-8)7-4-2-1-3-5-7/h1-5,8-9H,6H2/t8-,9+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBGMFGUNEQKSGF-DTWKUNHWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2C(O2)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)[C@@H]2[C@@H](O2)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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